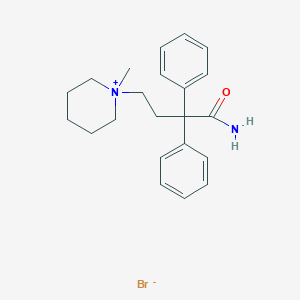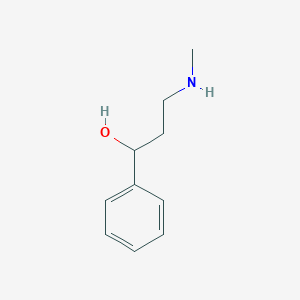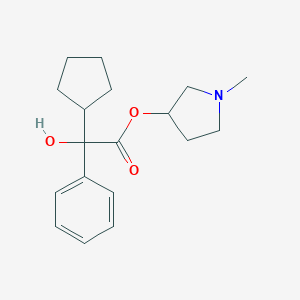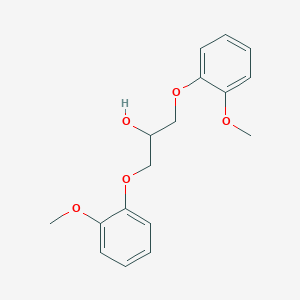
N,N-ジメチル-5H-ジベンゾ(b,f)アゼピン-5-プロパンアミン一塩酸塩
説明
a tricyclic anti-depressant compound
科学的研究の応用
N,N-ジメチル-5H-ジベンゾ(b,f)アゼピン-5-プロパンアミン一塩酸塩: , 別名バリプラミン塩酸塩 (不純物) またはデプラミンは、科学研究における多くの潜在的な用途を持つ化合物です。 利用可能な情報に基づいた独自の用途を以下に示します。
分析標準の参照物質
バリプラミン塩酸塩は、神経学研究化学物質における正確で信頼性の高いデータ分析を保証する、分析標準の認定参照物質として機能します .
プロテオミクス研究
それはプロテオミクス研究で使用されており、プロテオームとその機能、特に疾患メカニズムの理解と治療標的の発見に関する研究が含まれています .
ジベンゾアゼピン-ピリダジン誘導体の合成
この化合物は、薬理学的に重要なジベンゾアゼピン-ピリダジン誘導体を合成するための出発物質として使用でき、これらの誘導体は潜在的な治療用途を持っています .
アミノフェノール誘導体の調製
これは、さまざまな化学合成プロセスにおいて重要なアミノフェノール誘導体の調製における重要な中間体として機能します .
三環系抗うつ薬研究
イミプラミンなどの関連する化合物は、類似の化学構造を共有しており、既知の三環系抗うつ薬です。 これは、デプラミンが潜在的な抗うつ効果について研究される可能性があることを示唆しています .
医薬品品質管理
デプラミンは、処方されたUSP-NFモノグラフ試験とアッセイにおける強度、品質、純度、および同一性を決定するために、USPコンペンディアム標準として使用されます .
作用機序
Target of Action
N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride, also known as Imipramine, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .
Mode of Action
Imipramine acts by inhibiting the serotonin and norepinephrine transporters . This inhibition prevents the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. The increased concentration of these neurotransmitters enhances their signaling and leads to an improvement in mood .
Biochemical Pathways
The action of Imipramine affects the serotonergic and noradrenergic pathways This can lead to downstream effects such as mood elevation .
Pharmacokinetics
Imipramine has a half-life of 6 to 20 hours , indicating that it remains in the body for a significant period of time. This allows for sustained effects even with once or twice daily dosing. The compound is soluble in water, which aids in its absorption and distribution in the body .
Result of Action
The primary result of Imipramine’s action is an improvement in mood . By increasing the availability of serotonin and norepinephrine, Imipramine can help alleviate symptoms of depression and certain types of pain .
Action Environment
The action of Imipramine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as it is a weak base and will exist primarily as a protonated cation at ambient pH . This can influence its absorption, distribution, metabolism, and excretion, thereby affecting its overall efficacy and stability .
生化学分析
Biochemical Properties
N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of neurotransmitter reuptake. It interacts with several key enzymes and proteins, including serotonin and norepinephrine transporters. By inhibiting these transporters, the compound increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, it has minimal effects on dopamine transporters .
Cellular Effects
N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin and norepinephrine. The compound affects gene expression by altering the transcription of genes related to neurotransmitter synthesis and metabolism. Furthermore, it impacts cellular metabolism by modifying the activity of enzymes involved in neurotransmitter degradation .
Molecular Mechanism
The molecular mechanism of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride involves its binding to serotonin and norepinephrine transporters. This binding inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. The compound also interacts with various receptors, including serotonin receptors, to modulate neurotransmission. Additionally, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and receptor sensitivity. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits neurotransmitter reuptake without causing significant adverse effects. At higher doses, it can lead to toxic effects, including alterations in cardiovascular function and central nervous system disturbances. Threshold effects are observed, with specific dosages required to achieve therapeutic benefits without toxicity .
Metabolic Pathways
N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6. The compound undergoes demethylation and hydroxylation, leading to the formation of active and inactive metabolites. These metabolic processes influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high lipid content, such as the brain, due to its lipophilic nature. This distribution pattern affects its localization and duration of action .
Subcellular Localization
The subcellular localization of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm and can be found in synaptic vesicles, where it exerts its effects on neurotransmitter release. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its activity and function .
特性
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-13H,7,14-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOQDRVNCMCLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
303-54-8 (Parent) | |
| Record name | G 31406 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40973825 | |
| Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58262-51-4 | |
| Record name | G 31406 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)











![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)

